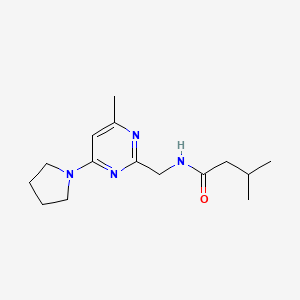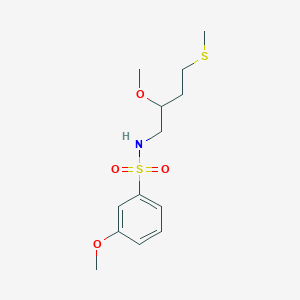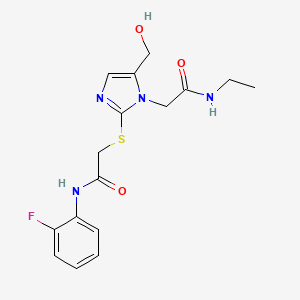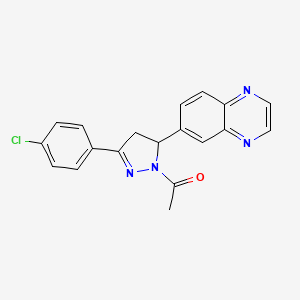
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(2-ethylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(2-ethylphenyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a type of thioamide that has been synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonism
A study by Harrison et al. (2001) focused on a neurokinin-1 receptor antagonist with potential implications in treating emesis and depression. Although the specific compound is not directly mentioned, the research contributes to understanding the broader category of neurokinin-1 receptor antagonists, which could include variants like the compound you're interested in (Harrison et al., 2001).
Antimicrobial Properties
Baranovskyi et al. (2018) conducted a study on arylsubstituted halogen(thiocyanato)amides, which included the synthesis and testing of their antibacterial and antifungal properties. This research is relevant as it explores the antimicrobial potential of compounds structurally similar to the one (Baranovskyi et al., 2018).
Azole Derivatives and Antibacterial Activity
Tumosienė et al. (2012) synthesized various azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide and evaluated their antibacterial activity. The study's relevance lies in exploring the antibacterial properties of azole derivatives, which may share chemical similarities with the compound (Tumosienė et al., 2012).
Pharmacologically Active Benzo[b]thiophen Derivatives
Research by Chapman et al. (1971) on benzo[b]thiophen derivatives, including their pharmacological study, provides insights into the therapeutic potential of such compounds. This could indirectly inform the applications of the compound of interest, given the structural similarities (Chapman et al., 1971).
Thiocyanate Transfer Reagents
Palsuledesai et al. (2009) explored the use of acyl-isothiocyanates as efficient thiocyanate transfer reagents. This study is relevant for understanding the chemical behavior and potential applications of thiocyanate-related compounds, which could include the compound you are interested in (Palsuledesai et al., 2009).
Synthesis and Biological Evaluation of Aminothiazoles
Thabet et al. (2011) conducted a study on the synthesis and biological evaluation of aminothiazoles, thiazolylacetonitrile, and other derivatives, assessing their potential as anti-inflammatory agents. This research provides insights into the therapeutic applications of thiazole compounds, potentially applicable to the compound (Thabet et al., 2011).
Propriétés
IUPAC Name |
2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(2-ethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O2S/c1-3-14-7-4-5-10-17(14)23-19(24)13(2)26-20-22-12-18(25-20)15-8-6-9-16(21)11-15/h4-13H,3H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCLECZWXZOAIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(C)SC2=NC=C(O2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1,3-dimethyl-7-(2-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2702342.png)
![2-(1,3-dioxoisoindol-2-yl)-N-[3-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]phenyl]acetamide](/img/structure/B2702343.png)


![1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2702348.png)
![4-acetamido-3-fluoranyl-~{N}-(4-oxidanylcyclohexyl)-5-[(1~{S})-1-phenylethoxy]benzamide](/img/structure/B2702350.png)

![3-[(Isopropylamino)carbonyl]-4-methoxybenzenesulfonyl chloride](/img/structure/B2702355.png)


![methyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2702362.png)
![3-(1-(quinoxaline-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2702363.png)
![5-Azaspiro[3.4]octane-5-carboxamide](/img/structure/B2702364.png)
